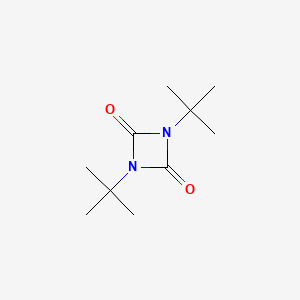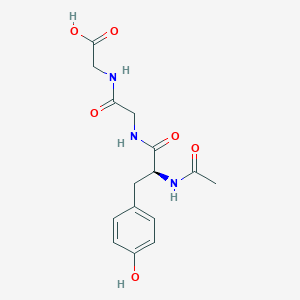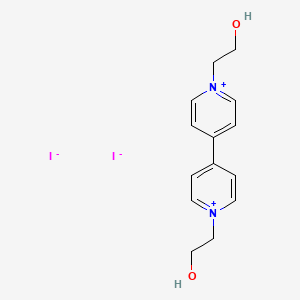
4,4'-Bipyridinium, 1,1'-bis(2-hydroxyethyl)-, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bipyridinium, 1,1’-bis(2-hydroxyethyl)-, diiodide is a chemical compound with the molecular formula C14H18N2O2I2. This compound is part of the bipyridinium family, which is known for its applications in various fields such as chemistry, biology, and industry. The bipyridinium core structure is characterized by two pyridine rings connected by a single bond, and in this specific compound, each nitrogen atom in the bipyridinium structure is substituted with a 2-hydroxyethyl group, and the compound is further complexed with two iodide ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bipyridinium, 1,1’-bis(2-hydroxyethyl)-, diiodide typically involves the alkylation of 4,4’-bipyridine with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures. The resulting product is then treated with hydroiodic acid to form the diiodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification of the final product is achieved through crystallization or recrystallization techniques to obtain high purity 4,4’-Bipyridinium, 1,1’-bis(2-hydroxyethyl)-, diiodide.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bipyridinium, 1,1’-bis(2-hydroxyethyl)-, diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding bipyridinium radical cation.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides or alkyl halides are used in the presence of a base.
Major Products
Oxidation: N-oxides of the bipyridinium compound.
Reduction: Bipyridinium radical cation.
Substitution: Substituted bipyridinium derivatives with various functional groups.
Applications De Recherche Scientifique
4,4’-Bipyridinium, 1,1’-bis(2-hydroxyethyl)-, diiodide has several scientific research applications:
Chemistry: Used as a redox-active compound in electrochemical studies and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial properties and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of electrochromic devices and redox flow batteries due to its redox properties.
Mécanisme D'action
The mechanism of action of 4,4’-Bipyridinium, 1,1’-bis(2-hydroxyethyl)-, diiodide involves its redox activity. The compound can undergo reversible oxidation and reduction, making it useful in redox flow batteries and electrochemical applications. The molecular targets include various redox-active sites in biological systems and electrochemical devices. The pathways involved are primarily electron transfer processes that facilitate the compound’s redox cycling.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bipyridinium, 1,1’-dimethyl-:
4,4’-Bipyridinium, 1,1’-diheptyl-: Used in electrochromic devices and organic electronics.
2,2’-Bipyridine: Commonly used as a ligand in coordination chemistry.
Uniqueness
4,4’-Bipyridinium, 1,1’-bis(2-hydroxyethyl)-, diiodide is unique due to its hydroxyl functional groups, which enhance its solubility in water and its ability to form hydrogen bonds. This makes it particularly useful in biological and medicinal applications where solubility and interaction with biological molecules are crucial.
Propriétés
Numéro CAS |
25015-61-6 |
|---|---|
Formule moléculaire |
C14H18I2N2O2 |
Poids moléculaire |
500.11 g/mol |
Nom IUPAC |
2-[4-[1-(2-hydroxyethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]ethanol;diiodide |
InChI |
InChI=1S/C14H18N2O2.2HI/c17-11-9-15-5-1-13(2-6-15)14-3-7-16(8-4-14)10-12-18;;/h1-8,17-18H,9-12H2;2*1H/q+2;;/p-2 |
Clé InChI |
BTNCVCUDZUDSNE-UHFFFAOYSA-L |
SMILES canonique |
C1=C[N+](=CC=C1C2=CC=[N+](C=C2)CCO)CCO.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



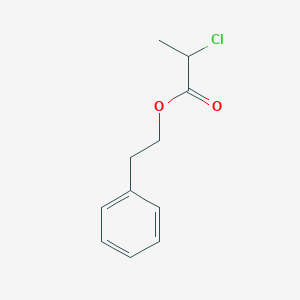
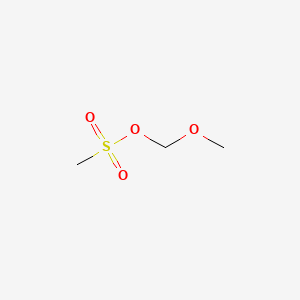


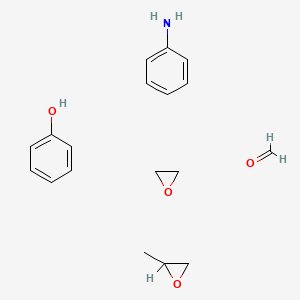





![3-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14695790.png)
